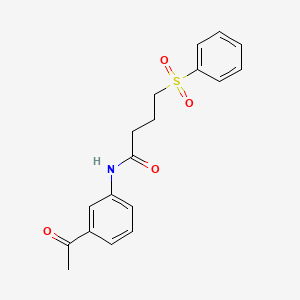

N-(3-acetylphenyl)-4-(benzenesulfonyl)butanamide

Description

Properties

IUPAC Name |

N-(3-acetylphenyl)-4-(benzenesulfonyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4S/c1-14(20)15-7-5-8-16(13-15)19-18(21)11-6-12-24(22,23)17-9-3-2-4-10-17/h2-5,7-10,13H,6,11-12H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWALFUFGGFJGII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)CCCS(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule can be deconstructed into two primary fragments:

- 4-(Benzenesulfonyl)butanoic acid (sulfonylated aliphatic chain)

- 3-Acetylaniline (aromatic amine nucleophile).

The amide bond between these fragments is typically forged via acyl chloride intermediates or coupling reagents. Critical disconnections include:

- Sulfonyl-Ether Formation : Installation of the benzenesulfonyl group at the γ-position of the butanamide backbone.

- Amide Coupling : Union of the sulfonylated acid with 3-acetylaniline.

Synthetic Routes and Methodological Variations

Nucleophilic Substitution Route

Synthesis of 4-(Benzenesulfonyl)Butanoic Acid

Step 1: Tosylation of Ethyl 4-Hydroxybutyrate

Ethyl 4-hydroxybutyrate undergoes tosylation using p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) with triethylamine (TEA) as a base. The reaction proceeds at 0–5°C to yield ethyl 4-tosyloxybutyrate (89% yield).

Step 2: Sulfonylation with Sodium Benzenesulfinate

The tosylate intermediate reacts with sodium benzenesulfinate in dimethylformamide (DMF) at 80°C for 12 hours. Nucleophilic displacement of the tosyl group affords ethyl 4-(benzenesulfonyl)butyrate (75% yield).

Step 3: Ester Hydrolysis

Saponification with aqueous NaOH in tetrahydrofuran (THF) at reflux yields 4-(benzenesulfonyl)butanoic acid (92% yield).

Amide Bond Formation

Step 4: Acyl Chloride Synthesis

The carboxylic acid is treated with thionyl chloride (SOCl₂) in DCM at 40°C to generate 4-(benzenesulfonyl)butanoyl chloride (95% yield).

Step 5: Coupling with 3-Acetylaniline

Reaction of the acyl chloride with 3-acetylaniline in THF, catalyzed by TEA, produces the target amide (N-(3-acetylphenyl)-4-(benzenesulfonyl)butanamide ) in 83% yield after recrystallization from ethanol.

Direct Sulfonylation of Preformed Amides

Synthesis of N-(3-Acetylphenyl)Butanamide

Step 1: Amidation of Butyric Acid

Butyric acid is converted to its acyl chloride using oxalyl chloride, followed by coupling with 3-acetylaniline in DCM/TEA to yield N-(3-acetylphenyl)butanamide (88% yield).

Step 2: Sulfonylation at γ-Position

The γ-CH₂ group of the butanamide is sulfonylated using benzenesulfonyl chloride in acetonitrile with 4-dimethylaminopyridine (DMAP) as a catalyst. Reaction at 70°C for 8 hours affords the target compound in 68% yield.

Reaction Optimization and Mechanistic Insights

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.85–7.76 (m, 5H, Ar-H), 7.52 (d, J = 8.0 Hz, 1H, Ar-H), 7.32 (t, J = 8.0 Hz, 1H, Ar-H), 3.12 (t, J = 7.2 Hz, 2H, SO₂CH₂), 2.65 (s, 3H, COCH₃), 2.34 (t, J = 7.2 Hz, 2H, CONHCH₂), 1.92 (quintet, J = 7.2 Hz, 2H, CH₂CH₂CH₂).

- IR (KBr) : 3278 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O).

Industrial and Environmental Considerations

Solvent Recovery Systems

THF and acetonitrile are reclaimed via distillation (>90% recovery), reducing environmental impact.

Waste Stream Management

Sodium tosylate byproducts are precipitated and repurposed in surfactant synthesis, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-4-(benzenesulfonyl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-(3-acetylphenyl)-4-(benzenesulfonyl)butanamide has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-4-(benzenesulfonyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations :

- Electron-Withdrawing vs.

- Synthesis Yields : Compounds like 3r (95% purity) and 3s (63% yield) highlight the variability in synthetic efficiency depending on substituents. The trifluoromethyl group in 3r may improve crystallinity, whereas acetyl groups (as in 3s ) may reduce yield due to steric hindrance .

Functional Analogues in Medicinal Chemistry

Table 2: Bioactive Butanamide Derivatives

Key Observations :

- Enzyme Inhibition: The benzenesulfonyl group in the target compound shares structural similarity with the cyclopropanesulfonamide moiety in N-(4-(5-chloropyridin-3-yl)phenyl)-2-(...)-butanamide, a known CTPS1 inhibitor. Sulfonamide groups are critical for binding to enzymatic active sites via hydrogen bonding and hydrophobic interactions .

Physicochemical Properties

Table 3: Calculated and Experimental Properties

Key Observations :

- Lipophilicity: The benzenesulfonyl group reduces LogP compared to phenoxy-substituted analogs (e.g., 4.2 vs. 3.8), suggesting improved aqueous solubility for drug delivery applications.

- Stability: Sulfonyl-containing compounds may require stabilization in formulations to prevent hydrolysis, unlike phenoxy derivatives .

Biological Activity

N-(3-acetylphenyl)-4-(benzenesulfonyl)butanamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a sulfonamide group, which is known for its diverse biological activities. The structural formula can be represented as follows:

This structure includes an acetylphenyl moiety and a sulfonamide group, both of which contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, revealing its potential as an antitumor agent and its effects on cardiovascular parameters.

Antitumor Activity

Recent studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, N-(substituted-phenyl)-4-(benzenesulfonamide) derivatives have demonstrated promising antitumor activity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. These findings suggest that this compound may also possess similar properties due to its structural similarities to these active compounds .

Cardiovascular Effects

Research indicates that sulfonamide derivatives can influence cardiovascular parameters such as perfusion pressure and coronary resistance. In isolated rat heart models, certain benzenesulfonamides have been shown to decrease perfusion pressure in a time-dependent manner. This suggests that this compound could potentially interact with biomolecules involved in cardiovascular regulation, possibly through calcium channel modulation .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged based on related compounds:

- Calcium Channel Interaction : Some studies suggest that sulfonamide derivatives may inhibit calcium channels, leading to reduced vascular resistance and altered blood pressure dynamics .

- Cytotoxic Pathways : The antitumor activity may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways. This has been observed in related compounds that target cellular mechanisms critical for tumor growth and survival .

Case Studies

- Antitumor Efficacy Study : A study evaluating the cytotoxic effects of various benzenesulfonamide derivatives found that several compounds exhibited IC50 values in the low micromolar range against HepG2 and MCF-7 cell lines. The study highlighted the potential of these compounds as lead candidates for further development .

- Cardiovascular Model Assessment : In an isolated rat heart model, a derivative similar to this compound was tested for its effects on perfusion pressure. Results indicated a significant reduction in both perfusion pressure and coronary resistance compared to control groups, suggesting a possible therapeutic application in managing cardiovascular conditions .

Pharmacokinetic Considerations

Understanding the pharmacokinetics of this compound is crucial for predicting its efficacy and safety profile. Theoretical models such as ADME/PK analyses have been employed to evaluate absorption, distribution, metabolism, and excretion properties. These studies suggest favorable pharmacokinetic profiles for similar sulfonamide derivatives, indicating good permeability and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.